5-Allyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an allyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with allyl and methylthio substituents. One common method involves the alkylation of 2-thiopyrimidin-4(3H)-one with allyl bromide under basic conditions to introduce the allyl group. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity, possibly using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Allyl bromide, methylthiol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The allyl and methylthio groups can modulate the compound’s binding affinity and specificity for these targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-2-amino-6-methyl-pyrimidin-4-ol: Similar structure but with an amino and hydroxyl group instead of a methylthio group.
2-Allylthio-4(3H)-pyrimidinone: Contains an allylthio group instead of a methylthio group.
Uniqueness
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both allyl and methylthio groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-methylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h3,5H,1,4H2,2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBJNUXJCKNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304323 | |
Record name | 2-(Methylsulfanyl)-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79005-59-7 | |
Record name | NSC165412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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